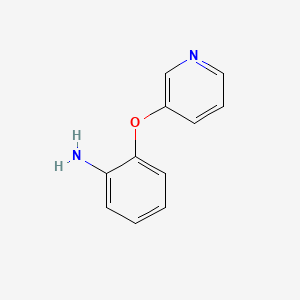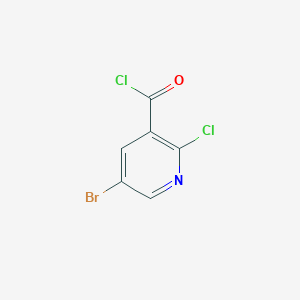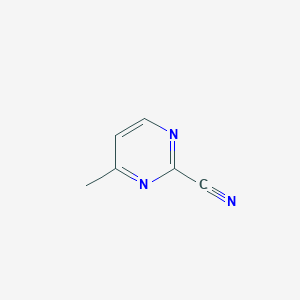
3-(3-Carboethoxyphenyl)-1-propene
Vue d'ensemble
Description
3-(3-Carboethoxyphenyl)-1-propene, also known as 3-carboxypropylphenol or 3-CPP, is a synthetic compound with a wide range of applications in the scientific and medical fields. 3-CPP is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Applications
Research has shown that tungsten trioxide (WO3) catalysts exhibit high activity for the metathesis of ethene and 2-butene to form propene, highlighting the importance of catalysts in the efficient production of propene (Zhuo Cheng & C. Lo, 2012)^1^. Furthermore, the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts demonstrates an alternative route for propene production, emphasizing the role of novel catalytic materials in enhancing selectivity towards desired products (J. T. Grant et al., 2016)^2^.
Polymerization and Material Science
The copolymerization of ethene and propene using metallocene-based catalytic systems to produce ethene/propene copolymers with controlled composition and microstructure is a critical area of research (M. Galimberti et al., 1998)^3^. These advancements in polymer science contribute to the development of materials with specific properties for various applications.
Environmental Remediation
The study on enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients (Paul B. Hatzinger et al., 2015)^4^ suggests potential strategies for the remediation of contaminated sites. Although this research does not directly mention 3-(3-Carboethoxyphenyl)-1-propene, the methodologies and insights could be relevant for the degradation of similar compounds.
Propriétés
IUPAC Name |
ethyl 3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLDJHHRMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476956 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboethoxyphenyl)-1-propene | |
CAS RN |
372510-70-8 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

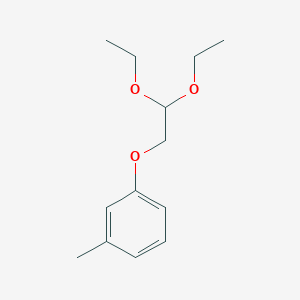
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

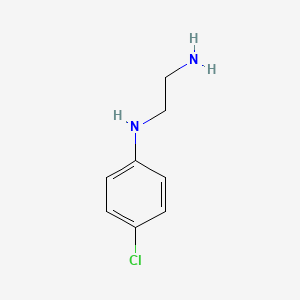

![5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315265.png)
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
